Honokiol-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

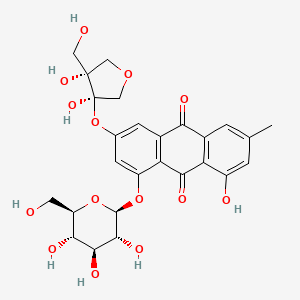

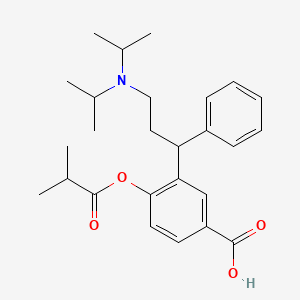

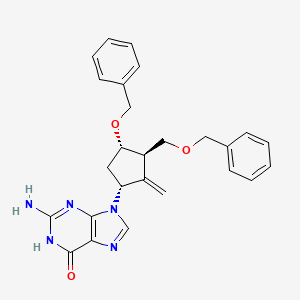

Honokiol-13C6 is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark, seed cones, and leaves of Magnolia species. Honokiol has been traditionally used in Eastern medicine for its therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Honokiol-13C6 involves the incorporation of carbon-13 isotopes into the honokiol molecule. This can be achieved through several synthetic routes, including:

Grignard Reaction: A common method where carbon-13 labeled Grignard reagents react with appropriate precursors to form the desired biphenolic structure.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between carbon-13 labeled boronic acids and halogenated aromatic compounds is another effective method.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high isotopic purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Honokiol-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert honokiol into its corresponding dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of honokiol, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Honokiol-13C6 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of honokiol metabolism.

Biology: Helps in studying the bioavailability and distribution of honokiol in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating neurological diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of honokiol

Wirkmechanismus

Honokiol-13C6 exerts its effects through multiple mechanisms, including:

Neuroprotection: It preserves Na+/K+ ATPase activity, phosphorylates pro-survival factors, and modulates GABA receptors.

Anti-inflammatory: Inhibits the MAPK and NF-κB signaling pathways, reducing the expression of inflammatory mediators such as iNOS and COX-2.

Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, suppresses cell migration and invasion, and promotes anti-angiogenesis by downregulating VEGF and its receptors .

Vergleich Mit ähnlichen Verbindungen

Honokiol-13C6 is compared with other similar compounds, such as:

Magnolol: Another biphenolic compound from Magnolia species, structurally similar to honokiol but with different physicochemical properties and stability.

4-O-Methylhonokiol: A methylated derivative of honokiol with distinct biological activities.

Obovatol: Another neolignan from Magnolia species with unique therapeutic properties.

Uniqueness: this compound’s uniqueness lies in its isotopic labeling, which allows for precise tracing and study of its metabolic and pharmacokinetic properties, providing valuable insights into its therapeutic potential .

Eigenschaften

Molekularformel |

C18H18O2 |

|---|---|

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

2-(4-hydroxy-3-prop-2-enyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-4-prop-2-enylphenol |

InChI |

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2/i8+1,10+1,12+1,14+1,15+1,17+1 |

InChI-Schlüssel |

FVYXIJYOAGAUQK-XZRQEUBQSA-N |

Isomerische SMILES |

C=CCC1=CC(=C(C=C1)O)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)CC=C |

Kanonische SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)

![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)